4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid
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Overview
Description
4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with the molecular formula C12H13NO7 It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenoxy ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted phenol, followed by formylation to introduce the formyl group. The phenoxy ring is then linked to a butanoic acid chain through an etherification reaction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: 4-(4-carboxy-2-methoxy-5-nitrophenoxy)butanoic acid.
Reduction: 4-(4-formyl-2-methoxy-5-aminophenoxy)butanoic acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, affecting cellular oxidative stress pathways. The overall effect depends on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxy-2-methoxy-5-nitrophenoxy)butanoic acid
- 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid
- 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Uniqueness
4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical modifications and interactions that are not possible with similar compounds lacking the formyl group.
Properties
CAS No. |
263758-69-6 |
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Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid |
InChI |
InChI=1S/C12H13NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
InChI Key |
HUWJSTCEZBSJIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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